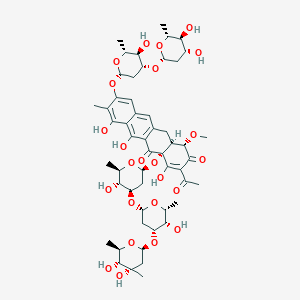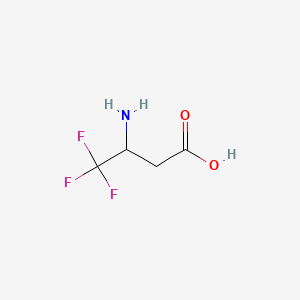
3-Amino-4,4,4-trifluorobutyric acid
概要
説明
3-Amino-4,4,4-trifluorobutyric acid: is a fluorinated amino acid with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . . This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butyric acid backbone. The trifluoromethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4,4,4-trifluorobutyric acid can be achieved through several synthetic routes. One notable method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with trifluoromethyl iodide (CF3-CH2-I) under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is designed for scalability, allowing for the preparation of over 300 grams of the target compound .
化学反応の分析
Types of Reactions: 3-Amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with nucleophiles.
科学的研究の応用
3-Amino-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere of leucine in protein engineering.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-4,4,4-trifluorobutyric acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the metabolic stability of the compound, allowing it to mimic the three-dimensional structure of targeted protein receptors . This property makes it a valuable tool in drug design, where it can be used to fine-tune bioactivity and pharmacokinetics .
類似化合物との比較
- 3-Amino-3,3,3-trifluoropropionic acid
- 4,4,4-Trifluorobutyric acid
- 3-Amino-4,4,4-trifluorobutanoic acid
Comparison: 3-Amino-4,4,4-trifluorobutyric acid is unique due to the presence of both an amino group and a trifluoromethyl group on the butyric acid backbone. This combination imparts distinct chemical properties, such as increased metabolic stability and the ability to act as a bioisostere of leucine . In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical behaviors and applications.
特性
IUPAC Name |
3-amino-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQOEWWPPJVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-20-3 | |
| Record name | 584-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-4,4,4-trifluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to obtain enantiomerically pure 3-amino-4,4,4-trifluorobutanoic acid?
A1: Two primary methods are highlighted in the research:
- Asymmetric Mannich Reaction: This approach utilizes (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine reacting with malonic acid derivatives. [, , , ] Depending on the catalyst (inorganic bases, n-BuLi, DMAP, or phosphazene bases), the reaction can yield either the (R) or (S) enantiomer of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, , ]
- Enantioselective Biomimetic Transamination: This method uses either isopropyl 4,4,4-trifluoro-3-oxo-butanoate or 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide as starting materials. [, , ] Through biomimetic transamination, both (R) and (S) enantiomers of 3-amino-4,4,4-trifluorobutanoic acid can be synthesized.
Q2: Why is the stereochemistry of 3-amino-4,4,4-trifluorobutanoic acid important?
A2: The biological activity of a molecule is often closely linked to its three-dimensional structure. Different enantiomers of a chiral molecule like 3-amino-4,4,4-trifluorobutanoic acid can interact differently with biological targets, leading to variations in pharmacological effects. Obtaining specific enantiomers is crucial for developing drugs with improved efficacy and reduced side effects.
Q3: What are the advantages of using organic bases in the asymmetric synthesis of 3-amino-4,4,4-trifluorobutanoic acid?
A: Organic bases offer a stereodivergent approach, meaning the same chiral starting material can be manipulated to produce either enantiomer of the desired product. [, ] Researchers demonstrated that selecting the appropriate organic base catalyst for the Mannich reaction allows for the synthesis of both (R) and (S) configurations of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, ]
Q4: What is the significance of developing efficient and stereoselective syntheses for 3-amino-4,4,4-trifluorobutanoic acid?
A: 3-amino-4,4,4-trifluorobutanoic acid and its derivatives are considered valuable building blocks in medicinal chemistry. [, ] Efficient and stereoselective syntheses are crucial for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


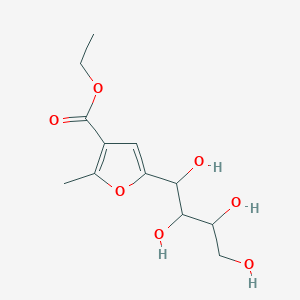
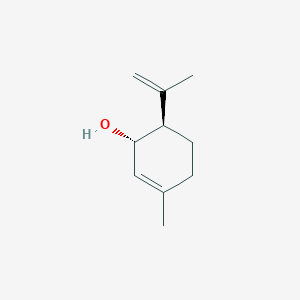
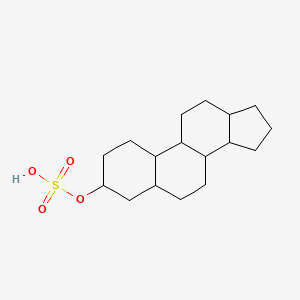
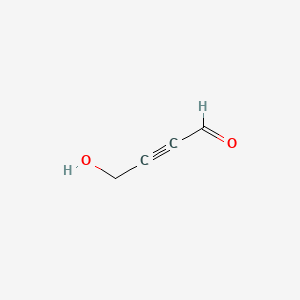
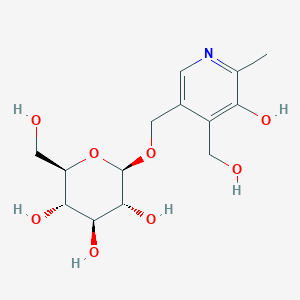

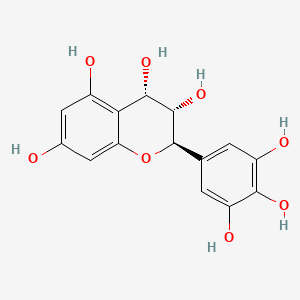
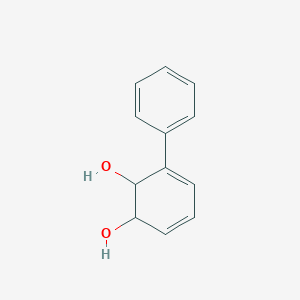
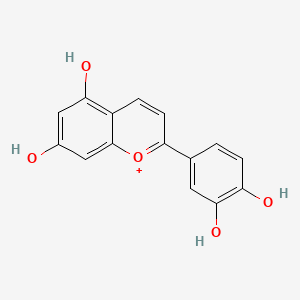
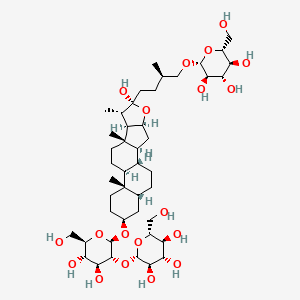
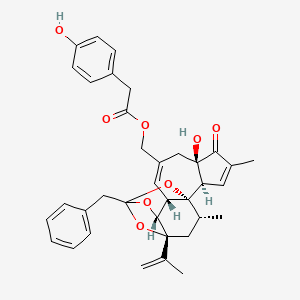
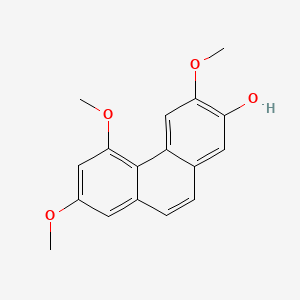
![[(1r,3As,5r,8ar,9r,9ar)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl]acetate](/img/structure/B1216490.png)
